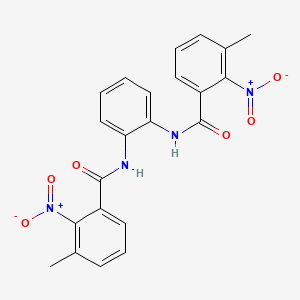

N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide)

描述

N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is a bisamide compound featuring a central 1,2-phenylene group bridging two 3-methyl-2-nitrobenzamide moieties. This structure combines electron-withdrawing nitro groups and sterically hindering methyl substituents, which influence its electronic properties and reactivity. For example, N,N’-(1,2-phenylene)bis(2-aminobenzamide) is prepared by reacting isatoic anhydride with 1,2-phenylenediamine (2:1 molar ratio) . The nitro and methyl groups in the target compound likely enhance its stability and alter its coordination behavior compared to amino-substituted analogs, making it suitable for applications in catalysis or materials science.

属性

CAS 编号 |

918152-78-0 |

|---|---|

分子式 |

C22H18N4O6 |

分子量 |

434.4 g/mol |

IUPAC 名称 |

3-methyl-N-[2-[(3-methyl-2-nitrobenzoyl)amino]phenyl]-2-nitrobenzamide |

InChI |

InChI=1S/C22H18N4O6/c1-13-7-5-9-15(19(13)25(29)30)21(27)23-17-11-3-4-12-18(17)24-22(28)16-10-6-8-14(2)20(16)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28) |

InChI 键 |

KNWVMZISBCBGQI-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC(=C3[N+](=O)[O-])C)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) typically involves the reaction of 1,2-phenylenediamine with 3-methyl-2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under heating.

Major Products

Reduction: The major product would be N,N’-(1,2-Phenylene)bis(3-methyl-2-aminobenzamide).

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

科学研究应用

Medicinal Chemistry

A. Anticancer Activity

N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) has shown promise as an anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have demonstrated that nitro-substituted benzamides can inhibit tumor growth in various cancer models by disrupting cellular proliferation and promoting cell death mechanisms .

B. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structural characteristics allow it to interact with bacterial membranes, potentially leading to cell lysis. In vitro studies have reported effective inhibition of several bacterial strains, suggesting its potential use as a lead compound for developing new antibiotics .

Materials Science

A. Polymer Chemistry

In materials science, N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is utilized in the synthesis of polyamide films. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. Research has shown that films containing this compound exhibit improved oxygen permeability characteristics, making them suitable for packaging applications where barrier properties are crucial .

B. Dye Sensitization

The compound's ability to absorb light makes it a candidate for dye-sensitized solar cells (DSSCs). By modifying its structure, researchers have explored its effectiveness as a sensitizer in photovoltaic applications. Preliminary results indicate that it can contribute to higher energy conversion efficiencies when integrated into DSSC architectures .

Case Studies

作用机制

The mechanism by which N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and influencing its interactions with other molecules.

相似化合物的比较

N,N’-(1,2-Phenylene)bis(2-aminobenzamide) Dichloro Cobalt/Al-SBA-15

- Structure: Features amino groups instead of nitro and methyl substituents.

- Application : Immobilized on mesoporous Al-SBA-15, this cobalt complex acts as a recyclable catalyst for synthesizing 3-cinnamoyl coumarins under ultrasound irradiation, achieving high yields (85–95%) and mild reaction conditions .

- Comparison: The amino groups facilitate metal coordination, whereas the nitro groups in the target compound may reduce Lewis acidity but improve oxidative stability.

N,N′-1,2-Phenylene-bis(3-tert-butylsalicylideneiminato)nickel(II)

- Structure : A Schiff base nickel complex with a 1,2-phenylene backbone but salicylideneimine ligands.

- Comparison: The target compound’s amide ligands lack the π-conjugated system of Schiff bases, limiting its use in redox catalysis but offering stronger σ-donor properties for other metal interactions.

Thioamide and Sulfonamide Derivatives

N,N’-(1,2-Phenylene)bis(2-(tert-butylamino)-2-thioxoacetamide)

- Structure : Replaces benzamide with thioacetamide and incorporates tert-butyl groups.

- Properties : Exhibits IR bands at 1683 cm⁻¹ (C=O) and 1511 cm⁻¹ (C=S), with a melting point of 111–113°C .

- Comparison : The thioamide’s sulfur atoms enhance chelation strength for soft metals (e.g., Pd, Pt), whereas the nitro groups in the target compound favor interactions with hard acids (e.g., Co³⁺, Fe³⁺).

N,N’-(1,2-Phenylene)bis(3,5-bis(trifluoromethyl)benzenesulfonamide)

- Structure : Sulfonamide groups with trifluoromethyl substituents.

- Synthesis : Prepared via reaction of 1,2-phenylenediamine with sulfonyl chlorides in pyridine .

- Comparison : Sulfonamides exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15), affecting solubility and metal-binding selectivity.

High-Molecular-Weight Bisamides

N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)

- Structure : Bulky benzyloxy groups increase molecular weight (350.01 g/mol) and hydrophobicity .

- Application : Discontinued commercial availability suggests synthesis challenges or instability, contrasting with simpler bisamides like the target compound.

Metal-Binding and Structural Studies

N,N’-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide)

- Structure : Incorporates selenium atoms and ketone groups.

- Crystallography: Crystal structure reveals planar amide groups and Se···O non-covalent interactions .

- Comparison : Selenium’s polarizability enhances chalcogen bonding, absent in the nitro/methyl-substituted target compound.

Data Tables

Table 1: Structural and Functional Comparison of Bisamide Derivatives

Table 2: Thermal and Spectroscopic Properties

生物活性

N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is a synthetic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is a nitroaromatic compound characterized by the following structural formula:

The presence of nitro groups is significant as they often confer unique biological properties to compounds.

The biological activity of N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) can be attributed to several mechanisms:

- Antitumor Activity : Nitroaromatic compounds are known for their potential antitumor effects. Studies have indicated that similar nitrobenzamide derivatives exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : The compound may possess antimicrobial activity, similar to other nitroaromatic derivatives, which have been shown to inhibit bacterial growth and exhibit antifungal properties .

- Anti-inflammatory Effects : Nitro compounds often demonstrate anti-inflammatory activities by inhibiting key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) .

Biological Activity Data

The following table summarizes key biological activities and findings related to N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide):

| Activity | IC50/EC50 | Cell Line/Model | Mechanism |

|---|---|---|---|

| Cytotoxicity | 21.8 μM | Breast cancer cell line | Induction of apoptosis |

| Antimicrobial | Varies (specifics needed) | Various bacterial strains | Inhibition of cell wall synthesis |

| Anti-inflammatory | IC50 12.4 μM | In vitro inflammatory models | Inhibition of iNOS and COX-2 |

Case Studies

- Antitumor Activity Assessment : A study evaluated the cytotoxic effects of N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) on several cancer cell lines. The results indicated an IC50 value of 21.8 μM against breast cancer cells, suggesting moderate efficacy as an anticancer agent .

- Antimicrobial Evaluation : In another study focusing on the antimicrobial properties of nitroaromatic compounds, derivatives similar to N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) were tested against various pathogens. Results showed significant inhibition of growth in Gram-positive bacteria, indicating potential for development as an antibacterial agent .

- Inflammatory Response Modulation : Research has demonstrated that nitro derivatives can modulate inflammatory responses in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophage models, highlighting its potential as an anti-inflammatory therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。